5,5'-Oxybis(2-aminophenol)

Description

Contextual Significance of Aromatic Diamines in Contemporary Chemistry

Aromatic diamines are a cornerstone of modern polymer chemistry, serving as essential building blocks for a wide array of high-performance polymers. acs.org These compounds, characterized by the presence of two amine functional groups attached to an aromatic ring system, are pivotal in the synthesis of polymers such as polyimides and polyamides. acs.org The inherent rigidity of the aromatic structures imparts exceptional thermal and oxidative stability to the resulting polymers, while the diamine functionality allows for the formation of strong, durable polymer chains through polycondensation reactions. acs.orgmedcraveebooks.com

The versatility of aromatic diamines allows for the fine-tuning of polymer properties. By modifying the structure of the diamine monomer, researchers can influence characteristics such as solubility, processability, and mechanical strength in the final polymer. acs.org This has led to the development of specialized polymers for demanding applications in the aerospace, electronics, and medical fields. ontosight.ai The ability to create polymers with high glass transition temperatures, excellent solvent resistance, and robust mechanical properties is a direct result of the unique chemical architecture of aromatic diamine monomers. acs.org Furthermore, the introduction of different linking groups between the aromatic rings, such as ether linkages, can enhance properties like impact resistance. acs.org

Structural Framework of 5,5'-Oxybis(2-aminophenol) within the Phenol-Amine Class

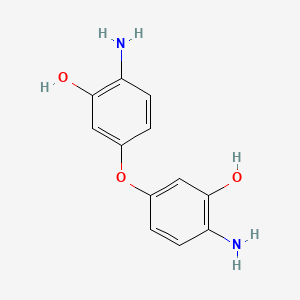

5,5'-Oxybis(2-aminophenol) is a distinct member of the phenol-amine class of compounds, possessing a unique molecular architecture that dictates its chemical behavior. nih.gov Its structure consists of two 2-aminophenol (B121084) units linked by an oxygen atom (an ether bridge) at the 5 and 5' positions. nih.gov This arrangement places an amino group (-NH2) and a hydroxyl group (-OH) ortho to each other on each of the two phenyl rings.

The key structural features of 5,5'-Oxybis(2-aminophenol) are:

Two Phenol (B47542) Groups: The presence of hydroxyl groups directly attached to the aromatic rings classifies it as a phenol. These groups are crucial for its reactivity and potential to form polymers.

Two Amino Groups: The primary amine groups are responsible for its basic character and are key reaction sites for polymerization, particularly in the formation of polyamides and polyimides.

Ether Linkage: The oxygen bridge connecting the two phenyl rings provides a degree of conformational flexibility to the molecule, which can influence the properties of polymers derived from it.

This combination of functional groups within a bis-aromatic framework makes 5,5'-Oxybis(2-aminophenol) a valuable monomer in the synthesis of advanced materials. The relative positions of the amine and hydroxyl groups facilitate specific cyclization reactions, leading to the formation of thermally stable heterocyclic polymers like polybenzoxazoles (PBOs).

Historical Development and Evolution of Research on Bis(aminophenols)

Research into bis(aminophenol) compounds is intrinsically linked to the broader historical development of high-performance polymers. The quest for materials that could withstand extreme temperatures and harsh chemical environments, particularly for aerospace and military applications, drove much of the early research in this area.

The synthesis of aromatic diamines containing ether linkages was a significant step, as these monomers were found to impart improved impact properties and high glass transition temperatures to polymers. acs.org A key synthetic route developed involved a nucleophilic displacement reaction in an aprotic solvent, reacting the alkali metal salt of a bisphenol or p-aminophenol with an activated aromatic halide. acs.org This methodology enabled the creation of a variety of novel aromatic diamines with ordered sequences of rigid and flexible units. acs.org

The focus on bis(o-aminophenol)s, a specific subset of bis(aminophenols) where the amino and hydroxyl groups are adjacent, intensified with the recognition of their potential as precursors to poly(o-hydroxyamide)s (PHAs). acs.org These PHAs, in turn, serve as precursors to polybenzoxazoles (PBOs), a class of polymers renowned for their exceptional thermal stability. acs.org The development of chlorine-free synthetic methods for preparing PHAs from aromatic dicarboxylic active diesters and bis(o-aminophenols) was a crucial advancement for their application in microelectronics, where chloride ion contamination is a significant concern. acs.org

More recent research has explored the synthesis of optically active bis(aminophenols) and their coordination complexes with various metals, opening up new possibilities in areas like asymmetric catalysis and materials with unique optical properties. rsc.org The synthesis of bis-heterocyclic compounds from aminophenols has also been an active area of investigation, with potential applications in medicinal chemistry. jgpt.co.inresearchgate.net

Scope and Research Trajectories for 5,5'-Oxybis(2-aminophenol)

The primary research trajectory for 5,5'-Oxybis(2-aminophenol) is centered on its use as a monomer for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). The ortho-disposed amino and hydroxyl groups are perfectly positioned to undergo a polycondensation reaction with a dicarboxylic acid derivative, followed by a thermal cyclodehydration to form the rigid, stable benzoxazole (B165842) ring system.

Future research is likely to focus on several key areas:

Novel Polymer Architectures: The exploration of new copolymers and blends incorporating 5,5'-Oxybis(2-aminophenol) to achieve a desired balance of properties such as processability, thermal stability, and mechanical strength. This could involve reacting it with other novel diamines or diacids.

Process Optimization: Developing more efficient and environmentally friendly methods for the polymerization of 5,5'-Oxybis(2-aminophenol). This includes exploring new catalysts and solvent systems to achieve higher molecular weight polymers under milder reaction conditions.

Functional Materials: Investigating the potential of polymers derived from 5,5'-Oxybis(2-aminophenol) in advanced applications beyond structural components. This could include their use in membranes for gas separation, low-dielectric constant materials for microelectronics, or as components in composite materials. ontosight.ai

Structure-Property Relationship Studies: Detailed computational and experimental studies to better understand how the specific structure of 5,5'-Oxybis(2-aminophenol), particularly the ether linkage, influences the macroscopic properties of the resulting polymers. This knowledge is crucial for the rational design of new materials with tailored characteristics.

Data on 5,5'-Oxybis(2-aminophenol)

| Property | Value | Source |

| IUPAC Name | 2-amino-5-(4-amino-3-hydroxyphenoxy)phenol | nih.gov |

| CAS Number | 20817-05-4 | nih.govchemsrc.comhoweipharm.comchemicalbook.com |

| Molecular Formula | C12H12N2O3 | nih.govhoweipharm.comcymitquimica.com |

| Molecular Weight | 232.23 g/mol | nih.govcymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-amino-3-hydroxyphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXSDAGPJYALFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619300 | |

| Record name | 3,3'-Oxybis(6-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20817-05-4 | |

| Record name | 3,3'-Oxybis(6-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 5,5 Oxybis 2 Aminophenol Production

Direct Coupling Strategies for Ether Linkage Formation

The direct formation of the diaryl ether bond in 5,5'-Oxybis(2-aminophenol) from 2-aminophenol (B121084) is a challenging synthetic endeavor. This approach hinges on the intermolecular coupling of two 2-aminophenol molecules.

Oxidative Coupling Reactions of 2-Aminophenol

Oxidative coupling represents a potential direct route to form a linkage between two 2-aminophenol molecules. However, research indicates that this pathway is dominated by a competing intramolecular reaction. The enzymatic or chemical oxidation of 2-aminophenol does not typically yield the desired diaryl ether. Instead, it leads to the formation of 2-amino-3H-phenoxazine-3-one. researchgate.net This process is catalyzed by the copper-containing enzyme phenoxazinone synthase and is a key step in the biosynthesis of the antibiotic actinomycin. nih.govresearchgate.net

The mechanism for this transformation involves a complex 6-electron oxidation. nih.gov It is proposed to proceed through a quinone imine intermediate, which is subsequently trapped by a second molecule of 2-aminophenol. nih.govresearchgate.net This is followed by further oxidation and a second conjugate addition, which ultimately leads to the thermodynamically stable, cyclized phenoxazinone structure rather than the intermolecular ether-linked product. nih.gov Studies using substituted 2-aminophenols designed to block the reaction at various stages have provided evidence for this mechanistic pathway, consistently showing a preference for intramolecular cyclization over intermolecular ether formation. nih.gov

Catalytic Systems in Direct Coupling Synthesis (e.g., cobalt(II) tetra-(p-sulfophenyl)porphyrin)

Catalytic systems involving metalloporphyrins have been extensively studied for oxidative coupling reactions. Cobalt(II) porphyrins, such as Co(II) meso-tetra(4-methoxyphenyl)porphine, are effective catalysts for the aerobic oxidative coupling of various phenols. tcichemicals.comtcichemicals.comfrontierspecialtychemicals.com These reactions, however, typically result in the formation of C-C bonds to produce biaryl compounds, not the C-O-C ether linkage required for 5,5'-Oxybis(2-aminophenol). researchgate.netnih.gov

The reaction is generally carried out under mild conditions using molecular oxygen as the terminal oxidant. tcichemicals.com While a range of substituted phenols can be coupled using these cobalt-porphyrin systems, the specific application of catalysts like cobalt(II) tetra-(p-sulfophenyl)porphyrin for the direct synthesis of 5,5'-Oxybis(2-aminophenol) via ether linkage formation is not prominently documented in scientific literature, suggesting that this route is either not viable or underexplored. The prevailing outcome for phenol (B47542) coupling with these catalysts remains C-C bond formation.

| Catalyst System | Substrate | Primary Product Type | Bond Formed | Reference |

|---|---|---|---|---|

| [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II) | Various Phenols | Biaryl Compounds | C-C | tcichemicals.comtcichemicals.com |

| Cobalt(II) Porphyrins | Phenols | Biaryl Compounds | C-C | researchgate.netnih.gov |

| T(p-OMe)PPCo | Phenols | Biaryl Compounds | C-C | frontierspecialtychemicals.com |

Condensation-Based Synthetic Routes

Condensation reactions provide an alternative paradigm for constructing the 5,5'-Oxybis(2-aminophenol) molecule. These methods typically involve the formation of the ether bond by eliminating a small molecule like water or a salt.

Acid-Catalyzed Condensation Techniques

Acid-catalyzed condensation of phenols can, in principle, lead to the formation of diaryl ethers. wikipedia.org However, for substrates like 2-aminophenol, this route is significantly hampered by competing intramolecular reactions. The presence of both a hydroxyl and an amino group on the same ring facilitates acid-catalyzed intramolecular cyclization. For instance, the reaction of o-aminophenols with various reagents under acidic conditions readily yields benzoxazole (B165842) derivatives. organic-chemistry.orgresearchgate.net This competing pathway is often more kinetically and thermodynamically favorable than the desired intermolecular self-condensation to form the ether linkage, making this approach synthetically challenging for producing 5,5'-Oxybis(2-aminophenol).

Base-Catalyzed Condensation Techniques

Base-catalyzed methods are a cornerstone of ether synthesis. The Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with an alkyl halide, is a classic example. wikipedia.org However, this method is not suitable for producing bis-aryl ethers because aryl halides are generally unreactive towards nucleophilic substitution. wikipedia.org

For diaryl ether synthesis, the most relevant base-assisted method is the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide salt) with an aryl halide, typically at elevated temperatures. beilstein-journals.orgrsc.org The reaction requires a base, such as potassium carbonate or cesium carbonate, and a copper catalyst, often in the form of copper powder, copper(I) oxide, or copper(I) iodide. rsc.orgorganic-chemistry.org The development of various ligands has allowed the reaction to proceed under milder conditions and with improved yields. beilstein-journals.orgorganic-chemistry.org This Ullmann-type reaction represents a viable, albeit indirect, condensation strategy for forming the core diaryl ether structure of the target molecule by coupling appropriate precursors.

| Copper Source | Base | Ligand/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Copper(I) oxide (Cu₂O) | Cesium carbonate (Cs₂CO₃) | Salicylaldoxime, Dimethylglyoxime | Acetonitrile | Mild conditions, tolerates sterically hindered partners. | organic-chemistry.org |

| Copper(I) iodide (CuI) | Potassium phosphate (B84403) (K₃PO₄) | N,N-Dimethylglycine | Acetonitrile | Effective for electron-rich aryl bromides at lower temperatures. | beilstein-journals.org |

| (±)-diol L3-CuI complex | Potassium carbonate (K₂CO₃) | (±)-1,1'-Binaphthyl-2,2'-diol derived ligand | Toluene | Very mild conditions, effective for aryl bromides and iodides. | acs.org |

| Copper(I) iodide (CuI) | Potassium carbonate (K₂CO₃) | Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | DMSO | Efficient and economic system. | organic-chemistry.org |

Precursor Synthesis and Reactivity in 5,5'-Oxybis(2-aminophenol) Formation

The most strategically robust methods for synthesizing 5,5'-Oxybis(2-aminophenol) involve the formation of the diaryl ether backbone as a key precursor, followed by functional group interconversions. This approach circumvents the challenges associated with direct coupling and condensation of 2-aminophenol itself.

A primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond. researchgate.net In this route, an aryl halide activated by strongly electron-withdrawing groups (such as nitro groups) reacts with a phenoxide. For example, a nitrophenoxide can be reacted with a dinitro-activated aryl halide to construct a precursor like 5,5'-oxybis(2-nitrophenol). The electron-withdrawing nitro groups facilitate the substitution reaction. fishersci.fi Once the dinitro diaryl ether precursor is synthesized, the final step is the reduction of the two nitro groups to the corresponding amino groups. This can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction.

An alternative precursor strategy involves protecting the existing functional groups of 2-aminophenol before attempting to form the ether linkage. For example, 2-aminophenol can be converted to benzoxazolone through a cyclocondensation reaction with urea. researchgate.netgoogle.com This protects both the amine and hydroxyl functionalities. The protected intermediate could then potentially undergo a coupling reaction, followed by hydrolysis of the protective group to regenerate the aminophenol structure. This principle of protection, reaction, and deprotection is a common tactic in complex organic synthesis. The synthesis of 2-amino-5-nitrophenol, for instance, can be achieved by nitrating the benzoxazolone intermediate, followed by alkaline hydrolysis to open the ring and yield the desired product. researchgate.netgoogle.com

Chemical Transformations of 2-Aminophenol

2-Aminophenol is a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecules. researchgate.netkajay-remedies.com Its dual amino and hydroxyl functional groups allow for diverse chemical modifications. researchgate.net While a direct, single-step transformation of 2-aminophenol into 5,5'-Oxybis(2-aminophenol) is not commonly documented, the synthesis of analogous diaryl ether diamines suggests that the formation of the central ether linkage is a key strategic step. This is typically achieved through nucleophilic aromatic substitution reactions.

One plausible synthetic pathway involves a multi-step sequence. A common strategy for forming diaryl ethers is the Ullmann condensation or a similar copper-catalyzed or palladium-catalyzed coupling reaction. However, the presence of the reactive amino group in 2-aminophenol necessitates protection to prevent undesired side reactions.

A representative synthetic approach could be conceptualized as follows:

Protection of the Amino Group: The amino group of 2-aminophenol is first protected, for instance, through acetylation to form N-(2-hydroxyphenyl)acetamide. This prevents the amine from interfering in the subsequent ether formation step.

Ether Linkage Formation: The ether linkage can be formed by reacting a suitably modified 2-aminophenol derivative. For instance, the synthesis of similar ether-ketone diamines involves the nucleophilic substitution reaction of a phenoxide with an activated aryl halide (e.g., a fluorinated or chlorinated nitrobenzene) in the presence of a base like potassium carbonate. researchgate.net For 5,5'-Oxybis(2-aminophenol), this could involve the coupling of two protected 2-aminophenol units, where one acts as a nucleophile (phenoxide) and the other has a leaving group at the 5-position. A more common approach involves reacting a dihydroxy compound with a nitro-aryl halide followed by reduction.

Deprotection: Following the successful formation of the diaryl ether backbone, the protecting groups on the amino functions are removed to yield the final 5,5'-Oxybis(2-aminophenol) product.

Research into the synthesis of related polyimides and other high-performance polymers often utilizes ether-linked diamines. researchgate.netresearchgate.net The synthesis of 4,4'-Bis(4-aminophenoxy)benzophenone, for example, is achieved through the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene (B41953) with 4,4'-dihydroxybenzophenone, followed by a catalytic reduction step. researchgate.net This highlights a general strategy of forming a nitro-substituted diaryl ether first, which is then reduced to the diamine. Applying this logic, a potential synthesis for 5,5'-Oxybis(2-aminophenol) could start from a nitrophenol derivative.

The table below outlines various catalytic systems and reaction types involving 2-aminophenol, illustrating its versatility as a precursor in forming complex molecules.

| Reaction Type | Catalyst/Reagents | Substrate(s) | Product Type | Ref |

| Benzoxazole Synthesis | Polyphosphoric Acid (PPA) | 2-Aminophenol, Aromatic Aldehydes | Benzoxazole Derivatives | rsc.org |

| Benzoxazole Synthesis | TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehydes | 2-Aryl Benzoxazole | rsc.org |

| Benzoxazole-2-thiol Synthesis | CuSO₄, Ultrasonic Irradiation | 2-Aminophenol, Potassium Isopropyl Xanthate | Benzoxazole-2-thiol | orgchemres.org |

| N-Arylation | CuI | 2-Aminophenol | N-arylated 2-aminophenol | nih.gov |

| Acetylation | Immobilized Lipase (Novozym 435) | 2-Aminophenol, Vinyl Acetate | N-acetyl-2-aminophenol | acs.org |

This table is generated based on available data for reactions involving 2-aminophenol as a precursor.

Industrial Scale Preparation Considerations for Precursors

2-Aminophenol is manufactured industrially primarily through the catalytic hydrogenation of its corresponding nitroaromatic precursor, o-nitrophenol. wikipedia.org This reduction can also be carried out using iron powder in an acidic medium. chemicalbook.com Alternative methods include the reduction of o-nitrochlorobenzene, which first undergoes hydrolysis to o-nitrophenol before reduction. chemicalbook.com

Several methods for the industrial synthesis of 2-aminophenol have been developed, each with its own set of advantages and challenges, particularly concerning efficiency and environmental pollution. chemicalbook.com

Key Industrial Synthesis Routes for 2-Aminophenol:

Hydrogenation Reduction: This is a widely used method involving the catalytic hydrogenation of o-nitrophenol. It is generally considered a cleaner process compared to older methods.

Iron Powder Reduction: A traditional method that uses o-nitrochlorobenzene as a starting material. It involves hydrolysis followed by reduction with iron powder. A significant drawback of this process is the generation of large amounts of iron sludge, which complicates product isolation and presents a serious waste disposal problem. chemicalbook.com

Sodium Sulfide (B99878) Reduction: This method can also be employed for the reduction. However, it often results in lower yields and produces wastewater with high concentrations of chloride ions, causing significant environmental pollution. chemicalbook.com

A patented method aims to improve the process by using o-nitrochlorobenzene, which is hydrolyzed with sodium hydroxide, and then reduced with sodium hydrosulfide. This process includes steps for recycling hydrogen sulfide and recovering sodium sulfate, aiming to minimize waste. chemicalbook.com The wastewater from this process, which contains chloride ions, can be treated with limestone to precipitate calcium chloride, allowing the water to be recycled after further purification. chemicalbook.com

The table below summarizes the primary industrial methods for 2-aminophenol production.

| Method | Raw Material(s) | Key Reagents | Advantages | Disadvantages | Ref |

| Hydrogenation Reduction | o-Nitrophenol | H₂, Catalyst | Cleaner process, high efficiency | Requires specialized high-pressure equipment | wikipedia.org |

| Iron Powder Reduction | o-Nitrochlorobenzene | Iron Powder, Acid | Established technology | High pollution (iron sludge), lower yield | chemicalbook.com |

| Sodium Sulfide Reduction | o-Nitrophenol | Sodium Sulfide | - | Low yield, wastewater pollution (chlorides) | chemicalbook.com |

| Improved Sulfide Reduction | o-Nitrochlorobenzene | NaOH, Sodium Hydrosulfide | Includes recycling of some reagents | Complex process | chemicalbook.com |

This table is generated based on descriptions of industrial synthesis methods for 2-aminophenol.

The selection of a specific industrial route depends on a balance of factors including raw material cost, energy consumption, desired product purity, and increasingly, the stringency of environmental regulations governing waste disposal.

Chemical Reactivity and Mechanistic Investigations of 5,5 Oxybis 2 Aminophenol

Oxidative Transformations and Quinonoid Structure Formation

The presence of both amino and hydroxyl groups on the aromatic rings makes 5,5'-Oxybis(2-aminophenol) susceptible to oxidative transformations. This reactivity is analogous to that of simpler aminophenols, which are known to undergo oxidation to form quinonoid structures. These transformations are fundamental to the synthesis of various polymers and dyes.

While specific mechanistic studies on the oxidation of 5,5'-Oxybis(2-aminophenol) are not extensively detailed in the available literature, the mechanism can be inferred from studies on the oxidation of o-aminophenol. The oxidation process is believed to proceed through the formation of radical intermediates.

The initial step likely involves the removal of a hydrogen atom from either the amino or the hydroxyl group to form a radical species. The subsequent steps can involve radical-radical coupling and further oxidation to yield quinonoid structures. In the context of polymerization, these reactive intermediates can undergo coupling reactions to form larger oligomeric and polymeric chains.

For instance, the electrochemical oxidation of o-aminophenol is known to produce poly(o-aminophenol), a ladder polymer with phenoxazine (B87303) repeating units. researchgate.net This process involves the initial formation of a radical cation, followed by dimerization and subsequent intramolecular cyclization and oxidation. A similar pathway can be envisioned for 5,5'-Oxybis(2-aminophenol), potentially leading to crosslinked or network polymer structures due to the presence of two reactive aminophenol units.

The oxidation can lead to the formation of both benzenoid and quinoid units within the resulting polymer chain. researchgate.net Spectroscopic studies on poly(o-aminophenol) have identified vibrational bands corresponding to both of these structural forms, with the relative intensity of these bands changing upon oxidation as benzenoid units are converted into quinoid units. researchgate.net

The choice of oxidizing agent plays a crucial role in directing the reaction pathway and determining the final product of the oxidation of 5,5'-Oxybis(2-aminophenol). Different oxidizing agents can lead to different reactive intermediates and, consequently, different product distributions.

Chemical Oxidizing Agents: A variety of chemical oxidizing agents can be employed for the oxidation of aminophenols. For instance, copper(II) complexes have been shown to catalyze the air oxidation of o-aminophenol. rsc.org This process involves the reduction of Cu(II) to Cu(I) by the aminophenol, followed by re-oxidation of the copper species by air, facilitating the continuous formation of the oxidized organic product. rsc.org Such catalytic systems could potentially be used for the controlled oxidation or oxidative polymerization of 5,5'-Oxybis(2-aminophenol).

Electrochemical Oxidation: Electrochemical methods offer a high degree of control over the oxidation process. By controlling the applied potential, it is possible to selectively generate specific radical intermediates and control the rate of polymerization. The electropolymerization of o-aminophenol has been studied using various techniques, including cyclic voltammetry and in situ spectroscopy, to elucidate the mechanism of polymer formation and the structure of the resulting polymer. researchgate.net These techniques could be applied to study the electrochemical behavior of 5,5'-Oxybis(2-aminophenol) and to synthesize novel electroactive materials.

| Oxidizing Agent/Method | Proposed Role in Reaction Pathway | Potential Products |

| Copper(II) Complexes | Catalytic air oxidation, facilitating the formation of radical intermediates. rsc.org | Oxidized dimers, oligomers, or polymers. |

| Electrochemical Oxidation | Direct electron transfer at an electrode surface to form radical cations, initiating polymerization. researchgate.net | Electroactive polymers with quinonoid structures. |

Nucleophilic Substitution Reactions Involving Amine Functionalities

The primary amine groups in 5,5'-Oxybis(2-aminophenol) are nucleophilic and can readily participate in substitution reactions with a variety of electrophiles. This reactivity is fundamental to the use of this compound as a monomer in the synthesis of high-performance polymers.

The reaction of the amine groups of 5,5'-Oxybis(2-aminophenol) with electrophiles, such as acyl chlorides, is a key step in the formation of poly(o-hydroxyamide)s (PHAs). This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Selectivity is a crucial aspect of these reactions. In principle, both the amine and the hydroxyl groups could react with an acyl chloride. However, under typical low-temperature solution polycondensation conditions, the amine group is significantly more nucleophilic than the hydroxyl group, leading to the selective formation of the amide linkage. This chemoselectivity is essential for the synthesis of well-defined PHA precursors for polybenzoxazoles. Studies on the selective acylation of aminophenols have demonstrated that N-acylation is favored under specific conditions. google.com

The nucleophilic nature of the amine groups in 5,5'-Oxybis(2-aminophenol) allows for the synthesis of a wide range of substituted derivatives beyond polymerization. These reactions can be used to modify the properties of the molecule for specific applications.

Acylation: Reaction with acyl chlorides or anhydrides other than those used for polymerization can introduce various functional groups. For example, enzymatic acylation of 2-aminophenol (B121084) has been studied, demonstrating the potential for selective modification under mild conditions. acs.org

Alkylation: The amine groups can also undergo alkylation reactions. Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction. umich.edu This methodology could be applied to 5,5'-Oxybis(2-aminophenol) to introduce alkyl substituents on the nitrogen atoms.

The table below summarizes some potential nucleophilic substitution reactions of the amine functionalities in 5,5'-Oxybis(2-aminophenol) based on the known reactivity of simpler aminophenols.

| Electrophile | Reaction Type | Potential Product |

| Diacid Chlorides | Nucleophilic Acyl Substitution (Polycondensation) | Poly(o-hydroxyamide)s |

| Alkyl Halides | Nucleophilic Alkylation | N,N'-dialkylated derivatives |

| Aldehydes (followed by reduction) | Reductive Amination | N,N'-dialkylated derivatives umich.edu |

| Acyl Chlorides/Anhydrides | Nucleophilic Acyl Substitution | N,N'-diacylated derivatives google.com |

Intermolecular Interactions and Self-Assembly Processes

The molecular structure of 5,5'-Oxybis(2-aminophenol), with its multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (hydroxyl and ether oxygens), allows for a rich variety of intermolecular interactions. These interactions play a crucial role in determining the solid-state structure, solubility, and potential self-assembly behavior of the molecule.

Hydrogen bonding is expected to be the dominant intermolecular interaction. researchgate.net In the solid state, it is likely that an extensive network of hydrogen bonds exists, connecting neighboring molecules. This can be inferred from the crystal structure of p-aminophenol, where each molecule is hydrogen-bonded to six others. researchgate.net The presence of the flexible ether linkage in 5,5'-Oxybis(2-aminophenol) may allow for different packing arrangements and hydrogen bonding motifs compared to simpler, more rigid molecules.

While specific studies on the self-assembly of 5,5'-Oxybis(2-aminophenol) in its monomeric form are limited, the functional groups present suggest the potential for the formation of ordered structures in solution or at interfaces. For instance, the interplay of hydrogen bonding and π-π stacking interactions between the aromatic rings could lead to the formation of supramolecular assemblies. The understanding and control of these intermolecular interactions are crucial for the design of new materials with desired properties, such as organic semiconductors or porous frameworks.

Hydrogen Bonding Networks in Crystalline Structures (Comparative Analysis with Analogs)

Analogs such as 2-aminophenol are known to form complex three-dimensional hydrogen-bonding networks. These networks involve both O-H···N and N-H···O interactions, creating a robust crystalline lattice. In the case of 5,5'-Oxybis(2-aminophenol), the presence of the flexible ether linkage introduces additional possibilities for molecular packing and hydrogen bond geometries compared to simpler aminophenols.

The interplay of these hydrogen bonds is a critical factor in determining the solubility, melting point, and solid-state reactivity of the compound. The strength and directionality of these bonds dictate the proximity and orientation of reactive functional groups between adjacent molecules.

| Compound | Potential Hydrogen Bond Donors | Potential Hydrogen Bond Acceptors | Key Structural Feature | Expected Impact on H-Bonding Network |

| 5,5'-Oxybis(2-aminophenol) | -OH, -NH₂ | Ether -O-, -OH, -NH₂ | Flexible ether bridge | Ether oxygen can act as an H-bond acceptor, potentially leading to a more complex and varied network. |

| 2-Aminophenol | -OH, -NH₂ | -OH, -NH₂ | Single aromatic ring | Forms extensive 3D networks through O-H···N and N-H···O bonds. |

| 5,5'-Methylenebis(2-aminophenol) | -OH, -NH₂ | -OH, -NH₂ | Methylene (B1212753) bridge | Methylene bridge is non-participatory in H-bonding, leading to a comparatively less complex network than its oxy-bridged counterpart. |

This table is generated based on established principles of hydrogen bonding and comparative data from structural analogs.

π-π Stacking Interactions in Molecular Assemblies

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings of 5,5'-Oxybis(2-aminophenol) are expected to play a significant role in its molecular assembly. These non-covalent interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal structure.

The geometry of the π-π stacking can vary, with common arrangements including face-to-face and parallel-displaced conformations. The specific arrangement is influenced by the electronic nature of the aromatic rings and the steric hindrance imposed by the substituents. In 5,5'-Oxybis(2-aminophenol), the amino and hydroxyl groups are electron-donating, which influences the electron density of the aromatic π-system and, consequently, the nature of the stacking interactions.

| Interaction Type | Contributing Molecular Features | Expected Geometry | Significance in Crystal Packing |

| π-π Stacking | Two phenyl rings | Parallel-displaced or T-shaped | Contributes to the cohesive energy of the crystal; influences electronic properties. |

This table outlines the expected π-π stacking interactions based on the general principles observed in aromatic compounds.

Derivatives and Analogs of 5,5 Oxybis 2 Aminophenol : Synthetic Routes and Comparative Analyses

Schiff Base Derivatives of 5,5'-Oxybis(2-aminophenol)

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a significant class of compounds derived from 5,5'-Oxybis(2-aminophenol). researchgate.netresearchgate.net The presence of both hydroxyl (-OH) and primary amino (-NH₂) groups on the parent molecule allows for the formation of stable, multi-dentate ligands capable of coordinating with various metal ions. scirp.orgiosrjournals.org

The primary and most straightforward method for synthesizing Schiff base derivatives of 5,5'-Oxybis(2-aminophenol) is through the condensation reaction of its two primary amino groups with carbonyl compounds, such as aldehydes or ketones. researchgate.netcabidigitallibrary.org This reaction typically involves refluxing the diamine with a stoichiometric amount (a 1:2 molar ratio) of the selected carbonyl compound in a suitable solvent, most commonly ethanol. scirp.orgnih.gov

The reaction can proceed without a catalyst, but often a few drops of an acid (e.g., acetic acid) or a base (e.g., triethylamine) are added to facilitate the dehydration process. scirp.orgcabidigitallibrary.orgnih.gov The general synthetic scheme involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond. The resulting Schiff base product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mediresonline.org

Table 1: Reaction Conditions for Schiff Base Synthesis

| Parameter | Typical Condition | Source(s) |

| Reactants | 5,5'-Oxybis(2-aminophenol), Aldehyde/Ketone (1:2 ratio) | scirp.org |

| Solvent | Ethanol, Methanol (B129727) | cabidigitallibrary.orgnih.gov |

| Catalyst | Acid (e.g., Acetic Acid) or Base (e.g., Triethylamine) | scirp.orgnih.gov |

| Temperature | Reflux | scirp.orgnih.gov |

| Outcome | Formation of a bis(Schiff base) derivative | researchgate.net |

The structural versatility of Schiff bases derived from 5,5'-Oxybis(2-aminophenol) is a key aspect of their utility, particularly in ligand design for coordination chemistry. By varying the aldehyde or ketone used in the condensation reaction, a vast library of derivatives with tailored electronic and steric properties can be created. cabidigitallibrary.orgresearchgate.net For instance, using substituted benzaldehydes allows for the introduction of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups onto the ligand framework. researchgate.net

These modifications directly influence the electron density on the azomethine nitrogen and phenolic oxygen atoms, which are the primary coordination sites. This tuning capability is crucial for designing ligands with specific affinities for different metal ions. scirp.org The resulting bis(Schiff base) from 5,5'-Oxybis(2-aminophenol) typically acts as a tetradentate ligand, featuring an N₂O₂ donor set that can form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc. nih.gov The flexible ether linkage allows the two Schiff base moieties to orient themselves to accommodate the preferred coordination geometry of the metal center. researchgate.net

Formazan (B1609692) Derivatives Incorporating Oxybis(aminophenol) Moieties

Formazans are intensely colored compounds containing the characteristic -N=N-C=N-NH- atomic chain. psu.edu Their unique redox properties have made them subjects of interest for various applications, including electrochemistry. psu.eduresearchgate.net

The synthesis of bis(formazan) derivatives from 5,5'-Oxybis(2-aminophenol) generally follows the established method for formazan preparation: the coupling of a diazonium salt with a hydrazone. nih.govwisdomlib.org The synthetic strategy involves two main steps:

Bis-diazotization: The two primary amino groups of 5,5'-Oxybis(2-aminophenol) are converted into diazonium salts (-N₂⁺). This is typically achieved by treating the diamine with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov

Coupling Reaction: The freshly prepared bis(diazonium) salt solution is then added dropwise to a solution of an appropriate aldehyde hydrazone (e.g., benzaldehyde (B42025) phenylhydrazone) dissolved in a basic medium like pyridine. nih.gov The coupling reaction occurs to yield the bis(formazan) derivative, which can be precipitated by pouring the reaction mixture into ice-cold water. nih.gov

A notable example is the synthesis of 5,5'-(Oxybis(4,1-phenylene))bis(3-(2-hydroxyphenyl)-1-phenylformazan), which demonstrates this synthetic principle for creating a bis(formazan) structure on a similar oxybis(phenylene) core. researchgate.net

The inherent redox activity of the formazan-tetrazolium salt system is central to its application in electrochemistry. psu.edu Formazans can be oxidized to form tetrazolium salts, a reversible process that can be harnessed in electrochemical sensors. psu.edu

The primary functionalization strategy for electrochemical applications is the incorporation of the formazan moiety itself into a larger structure that can be immobilized on an electrode surface. Research has shown that a bis(formazan) derivative can be used to modify a pencil graphite (B72142) electrode. researchgate.net In this application, the formazan-modified electrode exhibited effective electrocatalytic activity toward the oxidation of paracetamol. researchgate.net The functionalization is achieved by electrodepositing the synthesized bis(formazan) onto the electrode. researchgate.net The redox properties of the immobilized formazan derivative facilitate the electron transfer process, enabling the sensitive and selective determination of the target analyte. psu.eduresearchgate.net

Comparative Studies with Methylene-Bridged Analogs (e.g., 5,5'-Methylenebis(2-aminophenol))

Comparing 5,5'-Oxybis(2-aminophenol) with its methylene-bridged analog, 5,5'-Methylenebis(2-aminophenol), reveals significant differences in properties stemming from the nature of the bridging group (-O- vs. -CH₂-).

The ether linkage in the oxy-bridged compound is electron-withdrawing, while the methylene (B1212753) group is considered electron-donating relative to hydrogen. This leads to a higher electron density on the aromatic rings of the methylene-bridged analog, enhancing its nucleophilicity. Conversely, the ether oxygen in 5,5'-Oxybis(2-aminophenol) can participate in intermolecular hydrogen bonding, which is not possible for the methylene bridge, affecting physical properties like solubility and crystallization behavior.

Table 2: Comparative Properties of Oxy- and Methylene-Bridged Analogs

| Property | 5,5'-Oxybis(2-aminophenol) | 5,5'-Methylenebis(2-aminophenol) | Source(s) |

| Bridging Group | Ether (-O-) | Methylene (-CH₂-) | |

| Electronic Effect | Electron-withdrawing | Electron-donating (relative to H) | |

| Nucleophilicity | Lower | Higher | |

| H-Bonding Capacity of Bridge | Can act as H-bond acceptor | None | |

| Thermal Stability | Likely lower due to potential oxidative degradation of ether link | Higher; forms thermally stable polymers (PBOs) |

Influence of Bridging Atom on Electronic Properties (e.g., nucleophilicity, electron density)

The nature of the atom or group bridging the two phenyl rings in aromatic diamines significantly influences the electronic properties of the molecule. In 5,5'-Oxybis(2-aminophenol), the ether linkage (–O–) plays a crucial role in determining the electron density and nucleophilicity of the aromatic rings.

When compared to an analog with a methylene bridge (–CH₂–), such as 5,5'-Methylenebis(2-aminophenol), distinct differences in electronic properties emerge. The methylene group is electron-donating through an inductive effect, which enhances the electron density on the aromatic rings. This generally leads to higher nucleophilicity compared to the oxygen-bridged counterpart, facilitating electrophilic substitution reactions.

The electronic properties of aromatic diamines are also affected by the dihedral angle between the two phenyl rings, which is influenced by the bridging atom. rdd.edu.iq Variations in this angle can alter the degree of π-orbital overlap between the rings, thereby modulating the electronic communication between the two halves of the molecule. rdd.edu.iq The introduction of different bridging groups can be a strategy to tailor the electronic characteristics and create weakly conjugated systems. researchgate.net

Table 1: Comparative Electronic Influence of Bridging Atoms in Aromatic Diamine Analogs

| Bridging Atom/Group | Electronic Effect on Aromatic Rings | Impact on Nucleophilicity |

|---|---|---|

| Oxygen (–O–) | Electron-donating (resonance) and electron-withdrawing (inductive) | Moderate |

Structural Conformations and Molecular Rigidity Differences

This flexibility contrasts sharply with analogs containing more rigid bridging units. For instance, a direct biphenyl (B1667301) linkage (with no bridge) or a fluorene (B118485) bridge would create a much more rigid and planar molecular structure. The flexibility of ether linkages can reduce the rigidity of a polymer backbone. mdpi.com In contrast, bulky bridging groups can introduce substantial steric hindrance that reduces local mobility and impedes the free rotation of polymer chains. researchgate.net The conformational rigidity of polymers has a direct impact on their physical properties, including their glass transition temperature and dielectric constant. researchgate.net

Table 2: Influence of Bridging Group on Molecular Structure

| Bridging Group Example | Expected Molecular Rigidity | Conformational Characteristics |

|---|---|---|

| Ether (–O–) | Flexible | Bent, non-planar, allows for looser molecular packing mdpi.com |

| Methylene (–CH₂–) | Moderately Flexible | Provides rotational freedom, but less bent than ether |

| Fluorene | Rigid | Planar and highly rigid structure rdd.edu.iq |

Acylated Derivatives of 5,5'-Oxybis(2-aminophenol)

Acylation of the amino groups in 5,5'-Oxybis(2-aminophenol) transforms the diamine into a diamide, significantly altering its chemical properties and potential applications.

Synthetic Routes to Amide Formation

The formation of amide bonds from the amino groups of 5,5'-Oxybis(2-aminophenol) is typically achieved through acylation reactions. A common and effective method is the reaction of the diamine with an acylating agent, such as an acyl chloride or an acid anhydride.

A widely used laboratory and industrial procedure for acylating aminophenols involves reacting the aminophenol with acetic anhydride, often in an aqueous medium or with an acid catalyst. researchgate.net The reaction proceeds via a nucleophilic attack of the amino group's nitrogen atom on the carbonyl carbon of the anhydride. researchgate.net This is followed by the elimination of a carboxylate anion, resulting in the formation of the amide and a carboxylic acid byproduct. researchgate.net

Another standard method for amide synthesis is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base (like aqueous sodium hydroxide) to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov This method is robust and can be applied to a wide range of amines and acyl chlorides.

These acylation reactions can sometimes occur as side reactions during other polymerization processes if carboxylic acid groups are present. researchgate.net

Conformational Analysis of Acylated Structures

The conversion of the primary amino groups of 5,5'-Oxybis(2-aminophenol) into amide functionalities introduces new structural elements that significantly influence the molecule's conformation. The newly formed amide groups are planar and can participate in strong intermolecular and intramolecular hydrogen bonding.

The hydrogen atom on the amide nitrogen (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This leads to the formation of strong hydrogen bonds between adjacent molecules or polymer chains. mdpi.com These interactions enhance intermolecular forces, leading to more ordered and tightly packed structures compared to the parent diamine. mdpi.com This "locking effect" can diminish molecular motion and relaxation at high frequencies. mdpi.com The rigidity of macrocycles, for example, can be ensured by the presence of amide and ester groups. beilstein-journals.org

Ligand Design and Chelating Capabilities of 5,5'-Oxybis(2-aminophenol)

The unique arrangement of donor atoms in 5,5'-Oxybis(2-aminophenol) makes it a versatile building block for creating complexes with specific geometries and properties. Its design is centered around the two o-aminophenol groups, which are well-established chelating motifs in coordination chemistry.

5,5'-Oxybis(2-aminophenol) is a potential tetradentate ligand, capable of binding to a metal center through four donor atoms: the two amino nitrogens and the two phenolic oxygens (an ONNO donor set). nih.govnih.govacs.org The two o-aminophenol moieties can each form a stable five-membered chelate ring with a metal ion. The flexible ether linkage between the two phenyl rings allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. nih.gov

Depending on the reaction conditions and the nature of the metal ion, the ligand can exhibit different coordination modes:

Tetradentate: The most common expected mode, where all four donor atoms (O, N, N, O) bind to a single metal center, forming a mononuclear complex. This is seen in many bis(aminophenol) systems. nih.govresearchgate.net

Bidentate: One of the o-aminophenol units may bind to a metal center while the other remains uncoordinated.

Bridging: The ligand can bridge two metal centers, with each o-aminophenol unit coordinating to a different metal ion, leading to the formation of binuclear or polynuclear complexes.

The table below summarizes the potential donor sites of the ligand.

Table 1: Potential Donor Sites of 5,5'-Oxybis(2-aminophenol)

| Functional Group | Atom | Type of Donor | Role in Coordination |

|---|---|---|---|

| Amine | Nitrogen (N) | Neutral (Lewis Base) | Forms a coordinate bond with the metal center. |

| Hydroxyl | Oxygen (O) | Anionic (upon deprotonation) | Forms a strong covalent bond with the metal center after losing a proton. |

The coordination behavior of 5,5'-Oxybis(2-aminophenol) is dominated by its amine and phenolic hydroxyl groups. The two primary amine groups act as neutral two-electron donors. The phenolic hydroxyl groups are weakly acidic and typically deprotonate upon reaction with a metal salt, especially in the presence of a base. nih.gov This deprotonation is a critical step, as the resulting phenolate (B1203915) oxygen atoms become strong anionic donors, forming stable, neutral complexes with metal cations.

The combination of a neutral amine donor and an anionic oxygen donor within the same chelating unit (o-aminophenol) stabilizes the resulting metal complex. This dual character allows the ligand to form stable complexes with a wide range of metal ions in various oxidation states. Furthermore, such ligands are often described as "redox non-innocent," meaning the ligand itself can participate in redox reactions, which can lead to complexes where the oxidation states of the metal and ligand are not easily defined. nih.govnih.gov

Synthesis and Characterization of Transition Metal Complexes

While the primary reported use of 5,5'-Oxybis(2-aminophenol) is in polymer synthesis, its structure is highly suitable for forming complexes with d-block elements. acs.org The synthesis of such complexes would typically involve reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like methanol or ethanol. nih.gov

The o-aminophenol framework is known to form stable complexes with a variety of transition metals. It is therefore expected that 5,5'-Oxybis(2-aminophenol) would readily coordinate with divalent and trivalent ions of cobalt, nickel, copper, and manganese, as well as post-transition metals like zinc, cadmium, tin, and lead. researchgate.netresearchgate.net For instance, new diorganotin(IV) and lead(II) complexes have been successfully synthesized using a similar redox-active tetradentate ONNO ligand. researchgate.net The characterization of these complexes typically relies on techniques such as FT-IR, UV-Vis, NMR spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the ligand to the metal center. researchgate.net

The geometry of the resulting metal complex is dictated by the coordination number and electronic configuration of the central metal ion, as well as the steric constraints of the ligand. For a tetradentate ONNO ligand like 5,5'-Oxybis(2-aminophenol) forming a 1:1 complex with a metal ion, several geometries are possible:

Square Planar: Often adopted by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.gov

Tetrahedral: Common for d¹⁰ ions like Zn(II) and Cd(II).

Octahedral: This geometry is achieved when the metal's coordination sphere is completed by two additional ligands, such as water or other solvent molecules, occupying the axial positions. nih.govresearchgate.netacs.org This is a common geometry for many transition metals, including Co(II), Ni(II), and Mn(II). nih.govresearchgate.net

More complex geometries, such as a distorted trigonal bipyramidal or a capped trigonal prism, can also occur depending on the specific metal and ligand interactions. acs.org

Table 2: Expected Complexation of 5,5'-Oxybis(2-aminophenol) with D-Block Elements

| Metal Ion | Common Oxidation State(s) | Likely Coordination Geometry | Notes |

|---|---|---|---|

| Co(II) | +2 | Octahedral, Tetrahedral | Often forms high-spin octahedral complexes. researchgate.net |

| Ni(II) | +2 | Octahedral, Square Planar | Geometry is sensitive to the ligand field. nih.govresearchgate.net |

| Cu(II) | +2 | Distorted Octahedral, Square Planar | Jahn-Teller distortion often leads to elongated octahedral or square pyramidal geometry. rsc.org |

| Mn(II), Mn(III) | +2, +3 | Octahedral | Mn(III) complexes with similar ligands are known catalysts. nih.gov |

| Zn(II) | +2 | Tetrahedral, Octahedral | Prefers tetrahedral geometry but can expand to octahedral. acs.orgpsu.edu |

| Cd(II) | +2 | Tetrahedral, Octahedral | Similar to Zinc(II). |

| Sn(IV) | +4 | Octahedral | Forms stable octahedral complexes with related ONNO ligands. researchgate.net |

Catalytic Applications of 5,5'-Oxybis(2-aminophenol) Metal Complexes

Metal complexes derived from aminophenol-based ligands are recognized for their catalytic prowess, particularly in oxidation reactions. nih.govrsc.orgimist.ma These complexes can mimic the function of certain metalloenzymes. For example, copper and manganese complexes of ligands structurally related to 5,5'-Oxybis(2-aminophenol) have shown significant catalytic activity.

Key potential applications include:

Phenoxazinone Synthase Mimicry: Copper(II) complexes of aminophenol-derived ligands are effective catalysts for the aerobic oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one (APX). rsc.org This reaction mimics the function of the enzyme phenoxazinone synthase.

Catechol Oxidase Mimicry: Manganese and other transition metal complexes can catalyze the oxidation of catechols (like 3,5-di-tert-butylcatechol) to their corresponding quinones. nih.govimist.ma

Oxidation of Alkenes: Mn(III) complexes with tetradentate Schiff-base ligands have been shown to catalyze the oxidation of styrene (B11656) to styrene epoxide. nih.gov

Given these precedents, it is highly probable that transition metal complexes of 5,5'-Oxybis(2-aminophenol) could serve as effective catalysts for a range of selective oxidation reactions. nih.govimist.ma The combination of a redox-active ligand and a redox-active metal center can facilitate multi-electron transfer processes required for activating substrates or molecular oxygen. rsc.org

Coordination Chemistry and Metal Complexation of 5,5 Oxybis 2 Aminophenol

Bio-inspired Oxidative Catalysis and Organic Transformations

Metal complexes of 5,5'-Oxybis(2-aminophenol) and its derivatives are notable for their bio-inspired catalytic activities, particularly in the realm of oxidative transformations. These synthetic complexes serve as functional models for metalloenzymes, enabling the study of reaction mechanisms and the development of efficient catalysts for organic synthesis.

A significant area of research has been the development of metal complexes that mimic the function of phenoxazinone synthase. This enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone structures, a core component of certain antibiotics. Metal complexes of ligands structurally related to 5,5'-Oxybis(2-aminophenol) have been shown to effectively catalyze the aerial oxidation of o-aminophenol to 2-aminophenoxazine-3-one, thereby acting as functional mimics of phenoxazinone synthase. nih.goviitkgp.ac.inrsc.org

The catalytic efficiency of these mimics is influenced by several factors, including the nature of the metal ion and the coordination environment. For instance, studies on various copper and cobalt complexes have demonstrated a range of catalytic activities. nih.gov The turnover number (kcat), a measure of the catalytic rate, varies significantly with the specific structure of the complex. nih.gov For example, a series of copper complexes were shown to have kcat/KM values ranging from 12 to 44 M⁻¹s⁻¹. nih.gov In another study, a copper(II) complex exhibited a kcat value of 9.7 × 10⁴ h⁻¹ for the conversion of o-aminophenol. nih.gov The mechanism of these reactions is thought to involve the formation of a complex-substrate adduct, followed by electron transfer processes that are facilitated by the redox-active metal center. iitkgp.ac.innih.gov

| Complex Type | Substrate | kcat (h⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Copper Complexes | o-aminophenol | - | 12 - 44 | nih.gov |

| Cobalt Complexes | o-aminophenol | 4.35 - 511.2 | - | nih.gov |

| Copper(II) Complex | o-aminophenol | 9.7 x 10⁴ | - | nih.gov |

| Mixed-Valence Co(II)/Co(III) | o-aminophenol | 1.2 - 11.5 | - | nih.gov |

Table 1: Kinetic Parameters of Phenoxazinone Synthase Mimicking Activity for Various Metal Complexes. This table is interactive.

Beyond mimicking phenoxazinone synthase, metal complexes derived from aminophenol-based ligands are being explored for a wider range of organic transformations. These catalytic systems leverage the redox properties of the metal-ligand framework to facilitate reactions such as the oxidation of alcohols and the formation of heterocyclic compounds. derpharmachemica.com

For instance, manganese complexes with Schiff base ligands derived from substituted aminophenols have been shown to catalyze the oxidation of styrene (B11656) to styrene epoxide. nih.gov Iron complexes have been investigated for the catalytic C-H amination of organic azides. derpharmachemica.com The versatility of these catalytic systems stems from the ability of the aminophenol-based ligand to stabilize different oxidation states of the metal center, thereby enabling various redox-mediated transformations. derpharmachemica.com While the direct application of 5,5'-Oxybis(2-aminophenol) complexes in a broad spectrum of organic transformations is an emerging area of research, the foundational studies on related aminophenol ligands suggest a significant potential for future developments.

Polymerization and Advanced Materials Applications of 5,5 Oxybis 2 Aminophenol

Polycondensation Reactions for High-Performance Polymers

The bifunctional nature of 5,5'-Oxybis(2-aminophenol) makes it an ideal candidate for polycondensation reactions, a type of step-growth polymerization, to produce high-performance polymers such as poly(o-hydroxyamide)s and polybenzoxazoles (PBOs). These materials are sought after for their exceptional thermal stability and mechanical properties. researchgate.net

Synthesis of Poly(o-hydroxyamide) and Polybenzoxazoles (PBOs)

The synthesis of PBOs from 5,5'-Oxybis(2-aminophenol) is typically achieved through a two-step process.

Formation of Poly(o-hydroxyamide) (PHA): The first step involves a low-temperature solution polycondensation of 5,5'-Oxybis(2-aminophenol) with an aromatic diacid chloride, such as isophthaloyl dichloride. researchgate.net This reaction is carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). The amine groups of the bis(o-aminophenol) monomer react with the acyl chloride groups of the comonomer to form amide linkages, resulting in a soluble, high-molecular-weight poly(o-hydroxyamide) precursor. researchgate.netacs.org The presence of hydroxyl groups ortho to the amide linkage is a defining feature of this precursor polymer.

Thermal Cyclodehydration to Polybenzoxazole (PBO): The second step is the conversion of the PHA precursor into the final PBO. This is accomplished by thermal cyclodehydration, where the PHA, usually in the form of a film or fiber, is heated at high temperatures (typically between 250°C and 450°C) under an inert atmosphere. google.comcsic.es During this process, an intramolecular cyclization occurs with the elimination of two water molecules per repeating unit, forming the rigid, highly stable oxazole (B20620) ring. google.com This thermal rearrangement converts the flexible PHA into a rigid-rod PBO polymer with superior thermal and chemical resistance. csic.es

| Parameter | PHA Synthesis | PBO Formation (Cyclodehydration) |

| Monomers | 5,5'-Oxybis(2-aminophenol), Aromatic Diacid Chloride | Poly(o-hydroxyamide) precursor |

| Reaction Type | Low-temperature solution polycondensation | Thermal intramolecular cyclization |

| Typical Temp. | 0°C to Room Temperature | 250°C - 450°C |

| Solvent | NMP, DMAc | Solid-state (film/fiber) |

| Byproduct | HCl (neutralized by base or solvent) | Water |

| Product | Poly(o-hydroxyamide) | Polybenzoxazole |

Mechanisms of Polymer Chain Growth and Cross-linking

The polymerization of 5,5'-Oxybis(2-aminophenol) into PBOs follows a step-growth mechanism. uomustansiriyah.edu.iq In the initial polycondensation stage, the polymer chain grows stepwise through the reaction between the functional groups of the monomers. resolvemass.ca The molecular weight of the PHA builds up slowly and requires high monomer conversion to achieve long chains. resolvemass.ca

The process can be summarized in the following stages:

Initiation/Propagation (PHA formation): An amine group from 5,5'-Oxybis(2-aminophenol) attacks a carbonyl carbon of the diacid chloride, leading to the formation of an amide bond and the elimination of HCl. This process repeats, linking monomer units together to form the PHA polymer chain. uomustansiriyah.edu.iq

Cyclization (PBO formation): The subsequent thermal treatment initiates an intramolecular nucleophilic attack by the hydroxyl group's oxygen onto the adjacent amide carbonyl carbon. This is followed by dehydration, which results in the formation of the stable benzoxazole (B165842) ring. google.com

While traditional covalent cross-linking between separate polymer chains may not occur, the cyclization process results in a rigid, ladder-like polymer structure. This inherent rigidity and the strong intermolecular forces dramatically restrict chain mobility, imparting properties analogous to a highly cross-linked material, such as insolubility and high thermal stability. ethernet.edu.et

Formation of Conductive Polyaminophenol Films

Polymers derived from aminophenols can exhibit interesting electronic properties, including electrical conductivity. By employing specific polymerization techniques, 5,5'-Oxybis(2-aminophenol) can be used to form conductive polymer films.

Oxidative Polycondensation Pathways

Conductive films can be prepared from 5,5'-Oxybis(2-aminophenol) via oxidative polycondensation. This process can be initiated chemically or electrochemically. The general mechanism, as studied for o-aminophenol, involves the oxidation of the monomer to form reactive radical cations. ethernet.edu.et

The proposed pathway includes:

Oxidation: The monomer is oxidized, often using a chemical oxidant like ammonium (B1175870) persulfate or through an electrochemical potential, to form a radical cation. ethernet.edu.etresearchgate.net

Coupling: These radical cations then couple with each other or with neutral monomer molecules to form dimers and oligomers. ethernet.edu.et The expected coupling would occur at the positions para to the hydroxyl group. d-nb.info

Polymerization: Further oxidation and coupling steps lead to the growth of the polymer chain. The resulting polymer structure is complex and can include phenoxazine-like ladder units, which contribute to the material's conductivity and stability. ethernet.edu.et

The conductivity of films made from unsubstituted poly(o-aminophenol) has been reported to be around 1.0 × 10⁻⁵ S/m, which is significantly more conductive than undoped polyaniline. mdpi.com The final structure and conductivity depend heavily on the reaction conditions, such as the oxidant used, the pH of the medium, and the applied potential in electropolymerization. ethernet.edu.etresearchgate.net

Plasma Polymerization Techniques

Plasma polymerization is a solvent-free technique that can be used to deposit thin, highly cross-linked polymer films onto a substrate. Atmospheric dielectric barrier discharge (DBD) plasma has been successfully used to polymerize solid-state o-aminophenol monomers, and a similar approach is applicable to 5,5'-Oxybis(2-aminophenol). mdpi.com

In this process:

A thin layer of the monomer is coated onto a substrate (e.g., by spin-coating). mdpi.com

The substrate is then exposed to atmospheric plasma. The high-energy environment of the plasma, containing electrons, ions, and radicals, initiates polymerization. researchgate.net

The monomer polymerizes into a thin, uniform, and often pinhole-free film.

Vibrational analysis of plasma-polymerized o-aminophenol suggests that the resulting polymer is a mixture of oxidized quinoid and keto structures. mdpi.com This method is advantageous as it can polymerize a wide variety of organic compounds and produces highly adherent and chemically inert coatings. researchgate.netutwente.nl

| Polymerization Method | Initiation | Proposed Structure | Key Features |

| Oxidative Polycondensation | Chemical or electrochemical oxidation to form radical cations. ethernet.edu.et | Linear chains with potential for ladder-like phenoxazine (B87303) units. ethernet.edu.et | Produces conductive films; structure is sensitive to reaction conditions. researchgate.net |

| Plasma Polymerization | Excitation and fragmentation of monomer by high-energy plasma. researchgate.net | Highly cross-linked network with a mix of quinoid and keto forms. mdpi.com | Solvent-free, forms thin, uniform, and adherent films on various substrates. mdpi.com |

Integration in Composite Materials and Functional Coatings

The primary application of 5,5'-Oxybis(2-aminophenol) in advanced materials stems from its role as a monomer for PBOs. The resulting polymers are integrated into composite materials and used as functional coatings where high performance is critical.

PBOs are known for a combination of desirable properties that make them suitable for demanding applications in the microelectronics and aerospace industries. researchgate.net Photosensitive polybenzoxazoles, derived from PHA precursors, are used as critical protection and insulation layers in the manufacturing of semiconductors and multilayer printed circuit boards. acs.org The conversion of the PHA precursor, which has phenolic hydroxyl groups, to the final PBO is advantageous because the hydroxyl groups, which increase the dielectric constant, are eliminated during thermal cyclization. acs.org

The key properties of PBOs that are beneficial for these applications include:

Exceptional Thermal Stability: PBOs are stable at temperatures exceeding 500°C. researchgate.net

Low Dielectric Constant: The elimination of polar hydroxyl groups during cyclization results in polymers with low dielectric constants, which is crucial for high-frequency microelectronics to reduce signal delay. researchgate.netacs.org

High Mechanical Strength: The rigid-rod structure of PBOs imparts excellent tensile strength and modulus.

Chemical Resistance: The stable aromatic and heterocyclic structure provides resistance to solvents and harsh chemical environments.

These properties allow PBOs derived from monomers like 5,5'-Oxybis(2-aminophenol) to be used as the matrix resin in high-temperature composites, as dielectric layers in integrated circuits, and as protective coatings in harsh environments.

| Property of PBO | Relevance to Application | Example Application |

| High Thermal Stability (>500°C) | Withstands high temperatures during manufacturing (e.g., soldering) and operation. researchgate.net | Aerospace structural composites, microelectronic insulation layers. acs.org |

| Low Dielectric Constant | Minimizes signal crosstalk and delay in high-speed integrated circuits. researchgate.net | Interlayer dielectrics in semiconductors. acs.org |

| Excellent Mechanical Properties | Provides structural integrity and durability to composite materials. | Matrix for fiber-reinforced composites. |

| High Chemical Resistance | Protects underlying components from solvents and corrosive agents. | Functional and protective coatings. |

Advanced Spectroscopic and Structural Characterization of 5,5 Oxybis 2 Aminophenol and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. spectroscopyonline.comresearchgate.net These methods are complementary, with some vibrational modes being more prominent in either FTIR or Raman spectra. spectroscopyonline.com

The FTIR and Raman spectra of 5,5'-Oxybis(2-aminophenol) are characterized by distinct absorption bands that correspond to the vibrations of its specific functional groups and skeletal structure. These spectra provide a unique "fingerprint" for the molecule. researchgate.net The analysis of these spectral features allows for the confirmation of the presence of amine (-NH2), hydroxyl (-OH), and ether (C-O-C) functionalities.

Key vibrational modes observed in the spectra of related aminophenol compounds include N-H and O-H stretching vibrations, which typically appear in the high-frequency region of the spectrum. jocpr.com Aromatic C-H stretching and C=C ring stretching vibrations are also characteristic. The C-O stretching vibrations from the phenolic hydroxyl group and the ether linkage are found at lower frequencies.

A detailed assignment of the principal vibrational bands for a related compound, 5,5'-Methylenebis(2-aminophenol), is provided in the table below, offering insight into the expected spectral features of 5,5'-Oxybis(2-aminophenol).

Table 1: Characteristic FTIR Vibrational Frequencies for a Structural Analog

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H stretch | 3350 |

| Aromatic Ring | C=C stretch | 1610 |

| Phenolic C-O | C-O stretch | 1240 |

Data sourced from studies on 5,5'-Methylenebis(2-aminophenol), a structurally similar compound.

The flexibility of the ether bridge in 5,5'-Oxybis(2-aminophenol) allows for various spatial arrangements or conformations of the two aminophenol rings relative to each other. Vibrational spectroscopy can be employed to study these conformational preferences. rsc.org Different conformers can exhibit subtle but measurable differences in their vibrational spectra due to changes in symmetry and the local environment of the vibrating bonds.

For instance, studies on 2-aminophenol (B121084) have shown that different rotational isomers (conformers) can be identified and their relative stabilities assessed through analysis of their experimental and theoretically calculated vibrational spectra. nih.gov The presence of intramolecular hydrogen bonding between the -OH and -NH2 groups can significantly influence the conformational landscape and is reflected in the vibrational frequencies of these groups. nih.gov While specific studies on the conformational analysis of 5,5'-Oxybis(2-aminophenol) using vibrational spectroscopy are not widely available, the principles derived from similar bridged aromatic compounds suggest that this technique would be highly informative. acs.orgcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). ethernet.edu.etresearchgate.net

The ¹H and ¹³C NMR spectra of 5,5'-Oxybis(2-aminophenol) provide a map of the proton and carbon environments within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each signal to a specific atom in the molecular structure. rsc.orgchemicalbook.comresearchgate.net

For 2-aminophenol, a constituent part of the target molecule, ¹H NMR signals for the aromatic protons and the amine and hydroxyl protons have been well-documented. rsc.org In 5,5'-Oxybis(2-aminophenol), the symmetry of the molecule influences the number of distinct signals observed. The protons and carbons in the two aminophenol rings are expected to be chemically equivalent, leading to a simpler spectrum than would be expected for an asymmetric molecule.

The following table presents typical ¹H and ¹³C NMR spectral data for 2-aminophenol, which serves as a foundational reference for interpreting the spectra of 5,5'-Oxybis(2-aminophenol).

Table 2: ¹H and ¹³C NMR Spectral Data for 2-Aminophenol

| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

|---|---|---|

| ¹H | 8.98 | s (1H, OH) |

| ¹H | 6.43 - 6.68 | m (4H, Ar-H) |

| ¹H | 4.48 | s (2H, NH₂) |

| ¹³C | 144.51, 137.07, 120.16, 117.16, 115.13, 115.05 | - |

Data obtained from a 500 MHz spectrometer. rsc.org

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and energetics of conformational changes in molecules. researchgate.net In molecules with flexible components, such as the ether linkage in 5,5'-Oxybis(2-aminophenol), different conformations may interconvert rapidly at room temperature on the NMR timescale. This rapid exchange can lead to averaged signals in the NMR spectrum.

By lowering the temperature, the rate of this interconversion can be slowed down, and at a certain point (the coalescence temperature), the signals corresponding to the individual conformers may become resolved. rsc.orgbhu.ac.in Analyzing the changes in the NMR spectrum as a function of temperature allows for the determination of the energy barriers associated with these conformational processes. While specific DNMR studies on 5,5'-Oxybis(2-aminophenol) are not prevalent in the literature, research on other bridged aromatic compounds has successfully employed this technique to understand their dynamic behavior. researchgate.netrsc.org

Mass Spectrometry (MS and HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uklibretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.combioanalysis-zone.comquality-assistance.com

When 5,5'-Oxybis(2-aminophenol) is analyzed by mass spectrometry, it is first ionized to form a molecular ion (M⁺·). libretexts.org The mass of this molecular ion corresponds to the molecular weight of the compound (C₁₂H₁₂N₂O₃, 232.23 g/mol ). nih.govhoweipharm.comcymitquimica.com The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can provide valuable information for its identification. chemguide.co.uktutorchase.com

For aromatic ethers, fragmentation often involves cleavage of the C-O bonds of the ether linkage. In the case of 5,5'-Oxybis(2-aminophenol), characteristic fragments would likely arise from the loss of one of the aminophenol moieties or other smaller neutral molecules. HRMS can distinguish between ions with very similar nominal masses, providing unambiguous identification. lcms.cz

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,5'-Oxybis(2-aminophenol) |

| 2-aminophenol |

Electrospray Ionization Mass Spectrometry (ESI-MS)